1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a tetrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl acetic acid
- 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols
Uniqueness
Compared to similar compounds, 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-4-carboxamide stands out due to its unique combination of the pyrimidine, tetrazole, and piperidine rings.
Properties
Molecular Formula |
C20H24N8O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N8O/c1-13-11-14(2)22-20(21-13)28-9-7-15(8-10-28)19(29)23-17-6-4-5-16(12-17)18-24-26-27(3)25-18/h4-6,11-12,15H,7-10H2,1-3H3,(H,23,29) |
InChI Key |
PFAOBGQRAAXCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C)C |
Origin of Product |
United States |
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